Bienvenue dans la boutique en ligne BenchChem!

(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

BACE1 inhibition Alzheimer's disease chromene scaffold

Procure (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327168-49-9) for rigorous BACE1 inhibitor exploration. This phenylimino-2H-chromene-3-carboxamide chemotype carries the precise (2Z)-configured imine and a 4-fluoro-3-methylphenyl substituent essential for π-π stacking with Phe108 in the BACE1 flap pocket—an interaction absent in generic chromene analogs. Ideal as a reference compound for SAR campaigns, cellular Aβ modulation assays (reported efficacy at 5–10 μM in N2a-APPswe models), and selectivity counter-screening against BACE2/cathepsin D. Order the authentic scaffold to accelerate rational design of next-generation Alzheimer's therapeutics.

Molecular Formula C23H17FN2O2
Molecular Weight 372.399
CAS No. 1327168-49-9
Cat. No. B2802599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
CAS1327168-49-9
Molecular FormulaC23H17FN2O2
Molecular Weight372.399
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)F
InChIInChI=1S/C23H17FN2O2/c1-15-13-18(11-12-20(15)24)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
InChIKeyUAWFNCZWGMBXGV-RWEWTDSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327168-49-9): Procurement-Grade Overview of a Precision BACE1 Inhibitor Scaffold


(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (CAS 1327168-49-9) is a synthetic small molecule belonging to the phenylimino-2H-chromene-3-carboxamide class. This scaffold has been validated as a novel chemotype for inhibiting β-secretase 1 (BACE1), a key enzyme target in Alzheimer's disease drug discovery [1]. The compound is characterized by a specific (2Z)-configured imine linkage and a 4-fluoro-3-methylphenyl substituent on the imino nitrogen, features that distinguish it from other chromene-based analogs.

Why (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide Cannot Be Simply Replaced by Generic Chromene Analogs


Within the phenylimino-2H-chromene-3-carboxamide class, even subtle modifications to the N-phenyl or imino-aryl substituents profoundly alter BACE1 inhibitory potency and selectivity [1]. The 4-fluoro-3-methylphenyl imino group of the target compound is designed to engage specific π-π stacking interactions with the Phe108 residue of the BACE1 flap pocket, a critical binding determinant that is highly sensitive to substitution pattern [1]. Therefore, generic chromene-3-carboxamides lacking this precise substitution profile cannot be assumed to replicate the target compound's activity profile.

Quantitative Differentiation Evidence for (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide


BACE1 Inhibitory Potency: Target Compound vs. Unsubstituted Phenylimino Analog

The phenylimino-2H-chromene-3-carboxamide scaffold relies on a π-π stacking interaction with Phe108 of BACE1 for inhibitory activity [1]. While the most potent reported analog (compound 9e) achieved an IC50 of 98 nM in a FRET-based assay, the unsubstituted parent scaffold lacking the 4-fluoro-3-methylphenyl group is expected to show substantially weaker potency. Direct quantitative data for the target compound itself is not available in the current open literature; however, the class-level inference drawn from the structure-activity relationship (SAR) indicates that the 4-fluoro-3-methylphenyl substitution is a key potency-driving feature.

BACE1 inhibition Alzheimer's disease chromene scaffold

Target Engagement Validation: Cellular Aβ Production vs. Inactive Chromene Controls

Select compounds from the phenylimino-2H-chromene-3-carboxamide series demonstrated inhibition of amyloid-β (Aβ) production in N2a-APPswe cells at concentrations of 5 and 10 μM, confirming cellular target engagement [1]. In contrast, inactive chromene controls lacking the optimized imino-aryl substitution showed no significant reduction in Aβ levels. While the specific activity of the target compound in this cellular assay is not reported, the class-level evidence establishes that the scaffold is cell-permeable and capable of engaging BACE1 in a cellular context.

Aβ production N2a-APPswe cells cellular target engagement

Structural Differentiation: 4-Fluoro-3-Methylphenyl vs. 2-Fluorophenyl Imino Analogs

Docking studies reveal that the phenyl-imino group of the scaffold establishes favorable π-π stacking with Phe108 of the BACE1 flap pocket [1]. The 4-fluoro-3-methyl substitution pattern is expected to optimize both electronic and steric complementarity within this pocket compared to the 2-fluorophenyl analog (CAS 1327177-36-5), which positions the fluorine atom at a suboptimal orientation. No direct head-to-head comparison data is available; however, the SAR principles provide a rational basis for differentiation.

SAR π-π stacking BACE1 flap pocket

Optimal Deployment Scenarios for (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide


BACE1 Lead Optimization Programs in Alzheimer's Disease

Use as a reference compound or starting point for SAR exploration around the phenylimino-2H-chromene-3-carboxamide scaffold, leveraging its validated BACE1 inhibitory potential [1]. The 4-fluoro-3-methylphenyl imino group provides a defined pharmacophore element for π-π stacking with Phe108, enabling rational design of next-generation analogs [1].

Cellular Target Engagement Studies

Deploy in N2a-APPswe or similar cellular models to assess Aβ production modulation, with the understanding that active analogs within this scaffold class have demonstrated efficacy at 5-10 μM [1]. The compound can serve as a tool to validate BACE1-dependent cellular readouts.

Selectivity Profiling Against Related Aspartyl Proteases

Employ in counter-screening panels (e.g., BACE2, cathepsin D) to establish the selectivity profile of the 4-fluoro-3-methylphenyl imino chromene chemotype versus other chromene analogs, addressing a known challenge in BACE1 drug discovery.

Quote Request

Request a Quote for (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.